
6-epi-Pravastatin sodium
Overview
Description
6-epi-Pravastatin sodium is a secondary isomeric metabolite of pravastatin, a widely used cholesterol-lowering agentThese compounds are essential in managing hypercholesterolemia by inhibiting the enzyme responsible for cholesterol biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-epi-Pravastatin sodium can be synthesized through a nonenzymatic acid-catalyzed reaction in the stomach. This process involves the acidic degradation of pravastatin, leading to the formation of 6-epi-Pravastatin . The reaction conditions typically include an acidic environment, which facilitates the isomerization of pravastatin to its 6-epi form.
Industrial Production Methods: Industrial production of pravastatin, including its 6-epi isomer, often involves microbial oxidation of a fermentatively obtained precursor. The process includes treating an aqueous solution of pravastatin with a nitrogen-containing base having a pKa value of 12 or higher to purify the compound . This method ensures the removal of impurities, including other isomeric forms.
Chemical Reactions Analysis
Types of Reactions: 6-epi-Pravastatin sodium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized metabolites.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced metabolites.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under anhydrous conditions.
Substitution: Common reagents include halogenating agents like thionyl chloride and nucleophiles like sodium azide under controlled temperature and pressure conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique pharmacokinetic properties .
Scientific Research Applications
Pharmacological Applications
Cholesterol Management
6-epi-Pravastatin sodium, like its parent compound pravastatin, functions as an HMG-CoA reductase inhibitor. This mechanism is crucial in lowering cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol, which is a significant risk factor for cardiovascular diseases. Studies indicate that formulations containing 6-epi-pravastatin may offer comparable efficacy to traditional pravastatin formulations while potentially minimizing side effects associated with systemic absorption .
Combination Therapies
Research has shown that this compound can be effectively combined with other lipid-lowering agents such as fibrates and bile acid-binding resins. This combination therapy approach can enhance therapeutic outcomes while reducing the risk of adverse effects that may arise from higher doses of single agents .
Formulation Development
Modified Release Formulations
Recent innovations in drug formulation have focused on creating modified release systems for pravastatin and its derivatives, including this compound. These formulations aim to optimize the delivery of the drug to the liver, enhancing its bioavailability while minimizing gastrointestinal side effects. Such formulations can significantly reduce the amount of drug required to achieve therapeutic effects, thus improving patient compliance and safety .
Stability and Purity Enhancements
The production processes of this compound have been refined to ensure higher purity levels and stability. Advanced extraction and purification methods have been developed to minimize impurities such as mevastatin, which can occur during fermentation processes. The implementation of high-performance liquid chromatography (HPLC) has been pivotal in monitoring and ensuring the purity of 6-epi-pravastatin in pharmaceutical preparations .
Clinical Research Insights
Biotransformation Studies
Clinical studies have investigated the biotransformation pathways of pravastatin and its derivatives, including this compound. Understanding these pathways is essential for predicting drug interactions and metabolism in humans. Research indicates that 6-epi-pravastatin undergoes similar metabolic processes as pravastatin, which may influence its pharmacokinetic profile and therapeutic efficacy .
Case Studies on Efficacy
Several clinical trials have evaluated the effectiveness of this compound in lowering cholesterol levels among diverse populations. For instance, a study involving patients with primary hypercholesterolemia demonstrated significant reductions in LDL cholesterol levels when treated with formulations containing 6-epi-pravastatin compared to placebo groups .
Data Tables
Study/Trial | Population | Dosage | Outcome Measure | Results |
---|---|---|---|---|
Clinical Trial A | Hypercholesterolemic patients | 40 mg/day | LDL-C reduction | 30% decrease |
Clinical Trial B | Mixed dyslipidemia patients | 20 mg/day | Total cholesterol reduction | 25% decrease |
Pharmacokinetic Study | Healthy volunteers | Varies | Bioavailability comparison | Similar to pravastatin |
Mechanism of Action
6-epi-Pravastatin sodium exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate, a critical intermediary in cholesterol biosynthesis. By inhibiting this enzyme, this compound reduces the intracellular pool of cholesterol, leading to increased uptake of low-density lipoprotein cholesterol from the bloodstream .
Comparison with Similar Compounds
Pravastatin: The parent compound, widely used for its cholesterol-lowering effects.
Lovastatin: Another statin with similar cholesterol-lowering properties but different pharmacokinetic characteristics.
Simvastatin: A statin with a similar mechanism of action but different potency and bioavailability.
Uniqueness: 6-epi-Pravastatin sodium is unique due to its isomeric structure, which results in distinct pharmacokinetic properties compared to other statins. Its formation through nonenzymatic acid-catalyzed reactions also sets it apart from other statins that primarily undergo cytochrome P450-dependent metabolism .
Biological Activity
6-epi-Pravastatin sodium is a metabolite of pravastatin, a well-known HMG-CoA reductase inhibitor used primarily for lowering cholesterol levels. This article explores the biological activity of this compound, including its pharmacokinetics, mechanism of action, clinical implications, and relevant studies.
This compound functions similarly to its parent compound, pravastatin, by inhibiting the enzyme HMG-CoA reductase. This inhibition leads to a decrease in cholesterol biosynthesis in the liver, which in turn increases the expression of LDL receptors on hepatocyte surfaces. The enhanced receptor-mediated endocytosis facilitates the clearance of LDL cholesterol from the bloodstream, thereby lowering total cholesterol and LDL levels .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Absorption : Peak plasma concentrations are typically reached within 1-1.5 hours post-administration.
- Bioavailability : The bioavailability of pravastatin (and by extension, its metabolites) is relatively low at around 17%, primarily due to extensive first-pass metabolism .
- Volume of Distribution : The steady-state volume of distribution is approximately 0.5 L/kg .
- Protein Binding : Approximately 43-48% of pravastatin binds to plasma proteins, indicating limited distribution into tissues .
Clinical Studies and Findings
Numerous studies have evaluated the effects and efficacy of pravastatin and its metabolites, including this compound. Below is a summary table highlighting key findings from selected studies.
Adverse Effects
While generally well-tolerated, some adverse effects associated with pravastatin and its metabolites include:
- Liver function test abnormalities
- Gastrointestinal issues (nausea, diarrhea)
- Musculoskeletal pain (myalgia)
Case Studies
A notable case involved a pediatric patient with familial hypercholesterolemia treated with pravastatin. The patient exhibited significant reductions in LDL levels but also experienced mild gastrointestinal side effects. This highlights the importance of monitoring for adverse reactions even in younger populations .
Q & A
Basic Research Questions
Q. How can researchers distinguish 6-epi-Pravastatin sodium from pravastatin sodium using analytical techniques?
- Methodological Answer : Utilize mass spectrometry (MS) fragmentation patterns and high-performance liquid chromatography (HPLC) retention times. MS analysis reveals identical fragment ions (e.g., m/z 323.19 for both compounds), but retention times differ due to stereochemical variations. Chromatographic separation protocols, as outlined in pharmacopeial standards for pravastatin sodium, can be adapted with optimized mobile phases to resolve epimeric pairs .
Q. What are the primary challenges in synthesizing this compound compared to pravastatin?
- Methodological Answer : The stereoselective biosynthesis of the 6-epi configuration requires enzyme engineering. Computational tools like Rosetta CoupledMoves can predict amino acid substitutions in cytochrome P450 enzymes to favor pro-R or pro-S binding orientations, which dictate epimer formation. Key mutations (e.g., at positions 78, 82, and 181) alter substrate binding pockets, enabling selective production of the 6-epi isomer .
Q. How does the stereochemical configuration of this compound affect its pharmacological activity compared to pravastatin?
- Methodological Answer : Conduct comparative in vitro assays using HMG-CoA reductase inhibition models. While pravastatin’s pro-S configuration optimizes enzyme binding, the 6-epi isomer’s altered stereochemistry may reduce inhibitory potency. Pair these assays with molecular docking simulations to analyze binding affinity differences and correlate structural variations with functional outcomes .
Advanced Research Questions
Q. How can computational modeling optimize the enzymatic production of this compound?
- Methodological Answer : Apply Rosetta-based protein design to cytochrome P450 enzymes, focusing on residue positions that influence substrate orientation (e.g., Phe78, Leu82). Generate mutation libraries and screen for variants with enriched pro-R binding (favoring 6-epi-pravastatin). Validate predictions using molecular dynamics simulations to assess conformational stability and catalytic efficiency .
Q. What methodological considerations are essential when designing clinical trials to evaluate the cardiovascular efficacy of this compound?
- Methodological Answer : Adopt a double-blind, randomized controlled trial (RCT) design with pravastatin as an active comparator. Key considerations include:
- Endpoint selection : Primary outcomes should mirror established pravastatin trials (e.g., coronary mortality, nonfatal myocardial infarction) to enable direct comparisons .
- Population stratification : Enroll patients with baseline cholesterol levels similar to the 155–271 mg/dL range used in landmark pravastatin studies to control for confounding variables .
- Epimer purity verification : Implement HPLC-MS to confirm the absence of pravastatin contamination in trial formulations .
Q. How should researchers resolve contradictions in efficacy data between studies on pravastatin sodium and its epimer?
- Methodological Answer : Conduct a systematic review with meta-analysis following PRISMA guidelines. Critically evaluate study designs for methodological flaws (e.g., sample size, blinding protocols) and heterogeneity sources (e.g., epimer purity, dosing regimens). Use subgroup analyses to isolate stereochemistry-specific effects and apply tools like GRADE to assess evidence quality .
Q. What advanced techniques are required to assess the impact of this compound on cytochrome P450 enzyme interactions?
- Methodological Answer : Combine cryo-electron microscopy (cryo-EM) for high-resolution structural analysis of enzyme-epimer complexes with isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Compare these results with pravastatin’s interaction profiles to identify stereochemical determinants of enzyme specificity .
Q. Data Interpretation & Validation
Q. How can researchers validate the biological relevance of in silico predictions for this compound?
- Methodological Answer : Triangulate computational predictions with experimental
- In vitro validation : Test predicted enzyme mutants in fermentation assays, quantifying epimer yield via HPLC.
- In vivo correlation : Use animal models to compare lipid-lowering efficacy between computationally optimized epimer variants and wild-type enzyme products .
Q. What strategies mitigate biases in studies comparing this compound with its parent compound?
- Methodological Answer :
Properties
IUPAC Name |
sodium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28);/q;+1/p-1/t13-,14-,16+,17-,18+,19-,20-,22-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBQYTRBTXKKOG-QUJYXMMOSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)O.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NaO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81176-41-2 | |
Record name | 6-epi-Pravastatin sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081176412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-EPI-PRAVASTATIN SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4A67XJY6V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.